4-(Pyridin-4-ylmethyl)piperidin-4-ol
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Overview
Description
4-(Pyridin-4-ylmethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group at the 4-position and a hydroxyl group at the same position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
4-(Pyridin-4-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
4-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as a CCR5 antagonist sets it apart from other piperidine derivatives, making it a valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,13-14H,3-4,7-9H2 |
InChI Key |
RRDHLQYSWIKTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=NC=C2)O |
Origin of Product |
United States |
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